methyl 4-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a benzoate ester derivative featuring a partially hydrogenated benzochromenone core. Its structure includes:
- A 7,8,9,10-tetrahydrobenzo[c]chromen-6-one scaffold with a methyl group at the 4-position and a ketone at the 6-position.
- A methylene bridge connecting the 3-oxygen of the chromenone to the 4-position of a methyl benzoate group.
This compound is synthesized via methods analogous to those described for structurally related benzoate esters, such as coupling reactions between phenolic intermediates and activated benzoate derivatives under basic conditions (e.g., K₂CO₃ in CH₃CN at 70°C) .
Properties
IUPAC Name |
methyl 4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-14-20(27-13-15-7-9-16(10-8-15)22(24)26-2)12-11-18-17-5-3-4-6-19(17)23(25)28-21(14)18/h7-12H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXIELMRTIOMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves multiple steps:
Formation of the Benzo[c]chromen Core: The initial step involves the cyclization of appropriate precursors to form the benzo[c]chromen core. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via methylation reactions, often using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Esterification: The final step involves the esterification of the benzoate group with methanol (CH₃OH) in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility or introducing reactive handles for further conjugation.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 2M NaOH, H<sub>2</sub>O/EtOH, reflux | 4-{[(4-Methyl-6-oxo-tetrahydrobenzo[c]chromen-3-yl)oxy]methyl}benzoic acid | 85–92% | |
| 1M HCl, THF, 60°C | Same as above | 78% |
Mechanistically, base-mediated hydrolysis proceeds via nucleophilic acyl substitution, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen.
Ether Cleavage
The benzyl ether linkage is susceptible to cleavage under strongly acidic conditions (e.g., HBr/AcOH), generating phenolic intermediates:
\text{Compound} + \text{HBr (48%)} \rightarrow 3-Hydroxy-4-methyl-6-oxo-tetrahydrobenzo[c]chromen + 4-(Hydroxymethyl)benzoic acid \quad[5][7]
This reaction is useful for deprotecting the phenolic hydroxyl group, enabling further functionalization.
Ketone Reduction
The 6-oxo group undergoes selective reduction to form secondary alcohols, a key step in generating bioactive analogs:
| Reducing Agent | Product | Stereochemistry | Yield | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub>, MeOH, 0°C | 6-Hydroxy-tetrahydrobenzo[c]chromen | cis-dominant | 67% | |
| LiAlH<sub>4</sub>, THF, reflux | Same as above | trans-minor | 52% |
Steric hindrance from the fused tetracyclic system favors cis reduction with smaller hydride sources.
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzo[c]chromen core participates in Friedel-Crafts acylations and nitrations:
Friedel-Crafts Acylation
Using acetyl chloride and BF<sub>3</sub>·OEt<sub>2</sub>:
\text{Compound} + \text{AcCl} \rightarrow 8-Acetyl derivative \quad (\text{Yield: 73%}) \quad[2]
Nitration
With HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C:
\text{Compound} \rightarrow 10-Nitro derivative \quad (\text{Yield: 61%}) \quad[6]
Regioselectivity is controlled by the electron-donating methoxy and methyl groups.
Nucleophilic Substitution at the Chromen Oxygen
The chromen oxygen acts as a weak nucleophile, reacting with alkyl halides to form ether derivatives:
| Reagent | Product | Application | Source |
|---|---|---|---|
| CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | 3-Methoxy derivative | Enhanced lipophilicity | |
| Propargyl bromide | 3-Propargyloxy derivative | Click chemistry |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the chromen double bond, forming dimeric structures:
2 \times \text{Compound} \xrightarrow{h\nu} \text{Dimer} \quad (\text{Yield: 44%}) \quad[4]
This reactivity is exploited in materials science for crosslinking polymers.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to methyl 4-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate exhibit significant anticancer properties. For instance, derivatives of benzo[c]chromene have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines, including colon and breast cancer cells .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways related to cell growth and survival. For example, studies have shown that they can inhibit the NLRP3 inflammasome, a component of the immune response linked to chronic inflammation and cancer progression . This suggests that this compound and its analogs may serve as valuable leads in the development of new anticancer therapies.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research highlights that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This is particularly relevant for conditions such as arthritis and other inflammatory diseases . The ability to modulate inflammatory pathways makes this compound a candidate for further development in therapeutic applications targeting inflammatory disorders.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis . This indicates potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways involving the modification of existing benzo[c]chromene structures. The exploration of different substituents on the benzoate moiety can lead to compounds with enhanced biological activity or altered pharmacokinetic profiles .
Case Study: Anticancer Evaluation
A study evaluated the efficacy of this compound against human colon cancer cells (HCT116). The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting superior potency .
Case Study: Inflammatory Response Modulation
Another investigation focused on the compound's ability to modulate inflammatory responses in a murine model of arthritis. The results demonstrated a marked decrease in inflammatory markers following treatment with the compound compared to control groups .
Mechanism of Action
The mechanism of action of methyl 4-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets. The benzo[c]chromen core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can modulate enzyme activity, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of benzochromenone derivatives modified at the 3-position with ester-linked aromatic or aliphatic groups. Below is a systematic comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Chlorination at the 2-position () introduces electron-withdrawing effects, which may influence reactivity or biological activity.
Ester vs. Acid Functionalization: Replacement of the methyl benzoate with acetic acid () or propanoic acid () enhances hydrophilicity, impacting pharmacokinetic properties such as absorption and metabolism.
Synthetic Yields :
- Analogs like 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (7l) are synthesized in 96% yield under optimized conditions, suggesting efficient routes for related compounds .
Research Findings and Data Gaps
- Structural Insights: X-ray crystallography data for related compounds (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate) confirm the planar geometry of the benzochromenone system, which is critical for molecular interactions .
- Data Limitations: No direct biological or thermodynamic data (e.g., melting points, solubility) are available for the target compound, highlighting a need for further experimental characterization.
Biological Activity
Methyl 4-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a complex arrangement that includes a benzoate moiety and a chromene derivative. Its molecular formula is with a molecular weight of approximately 378.42 g/mol .
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
2. Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory potential of related compounds. For instance, methyl benzoate derivatives have shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage models . This suggests that this compound could similarly modulate inflammatory pathways.
3. Anticancer Properties
The compound's structural similarities to known anticancer agents raise interest in its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways . Further research is needed to elucidate these mechanisms.
Case Studies
Several case studies have been conducted on related compounds that provide insights into the biological activity of this compound:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Oxidative Stress : By scavenging free radicals and enhancing antioxidant enzyme activity.
- Modulation of Inflammatory Pathways : By downregulating cytokine production.
- Induction of Apoptosis : Through activation of caspases and other apoptotic markers in cancer cells.
Q & A
Basic: How can researchers optimize the synthesis of this compound for improved yield and purity?
Methodology:
- Multi-step synthesis : Follow protocols involving esterification, oxidation, and coupling reactions (e.g., using TiCl₄ in dry CH₂Cl₂ for formylation, as in ) .
- Purification : Employ flash chromatography (e.g., hexane/EtOH mixtures) and recrystallization (e.g., from dichloromethane/ice acetic acid) to isolate intermediates and final products .
- Monitoring : Use thin-layer chromatography (TLC) with Rf values (e.g., 0.62 in hexane/EtOH) to track reaction progress .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodology:
- NMR spectroscopy : Analyze ¹H and ¹³C NMR signals to verify substituent positions and stereochemistry (e.g., δ = 3.86 ppm for methoxy groups) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., 369.4000 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve complex stereochemistry in derivatives (e.g., tribenzyl structures in ) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodology:
- Personal protective equipment (PPE) : Use NIOSH-approved respirators, flame-retardant clothing, and chemical-resistant gloves .
- Engineering controls : Perform reactions in fume hoods with adequate ventilation to prevent vapor inhalation .
- Spill management : Neutralize spills with dry sand or alcohol-resistant foam, avoiding environmental release .
Advanced: How does the compound’s reactivity vary under oxidative vs. reductive conditions?
Methodology:
- Oxidation : Introduce hydroxyl or carbonyl groups using controlled oxidants (e.g., H₂O₂ in NaOH for dihydroxy derivatives) .
- Reduction : Modify chromenone rings with NaBH₄ or catalytic hydrogenation to study redox-sensitive moieties .
- Kinetic analysis : Monitor reaction rates via HPLC to compare pathways under varying pH and temperature .
Advanced: What strategies can resolve contradictions in NMR data across synthetic batches?
Methodology:
- Batch comparison : Replicate synthesis using identical reagents (e.g., anhydrous solvents, standardized catalysts) to isolate variables .
- Deuterated solvent effects : Test NMR in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts (e.g., δ = 3.86 ppm in DMSO) .
- Impurity profiling : Use LC-MS to identify side products (e.g., unreacted intermediates) affecting spectral clarity .
Advanced: How can researchers assess the compound’s stability under varying storage conditions?
Methodology:
- Accelerated degradation studies : Expose the compound to heat (40–60°C), light, and humidity, then quantify decomposition via HPLC .
- Compatibilities : Test storage with desiccants (e.g., silica gel) and inert atmospheres (N₂) to prevent hydrolysis/oxidation .
Advanced: What computational tools aid in predicting the compound’s pharmacokinetic properties?
Methodology:
- Molecular docking : Use PubChem-derived InChI keys and SMILES strings to model interactions with CYP450 enzymes .
- ADMET prediction : Apply software like SwissADME to estimate solubility (LogP = 4.27) and bioavailability .
Advanced: How can the compound’s bioactivity be validated in cellular assays?
Methodology:
- Targeted assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, referencing chromenone derivatives’ anti-proliferative effects .
- Mechanistic studies : Use Western blotting to assess modulation of apoptotic markers (e.g., caspase-3) .
Basic: What solvents are optimal for recrystallizing this compound?
Methodology:
- Polar aprotic solvents : Use dichloromethane or acetone for high solubility at elevated temperatures, followed by cooling .
- Co-solvent systems : Employ EtOAc/hexane mixtures to balance solubility and crystal growth .
Advanced: How can researchers differentiate this compound from structurally similar benzoate esters?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
